Cathelicidina

Descripción general

Descripción

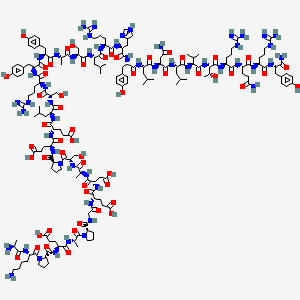

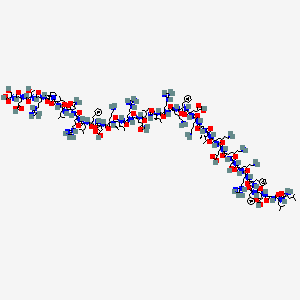

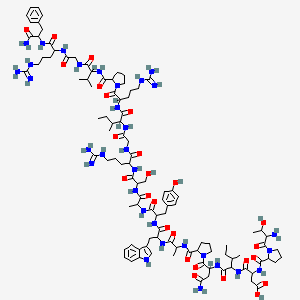

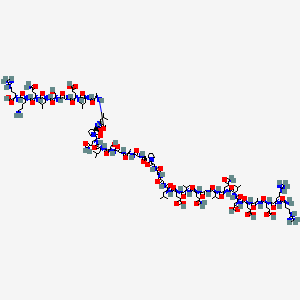

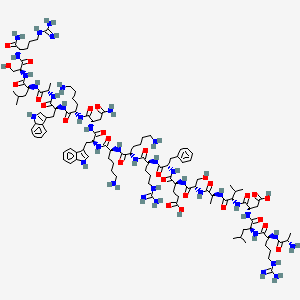

LL-37 es un péptido antimicrobiano derivado de la catelicidina humana. Está compuesto por 37 aminoácidos y es producido principalmente por los neutrófilos. LL-37 juega un papel crucial en el sistema inmunitario innato, proporcionando una primera línea de defensa contra una amplia gama de patógenos, incluidas bacterias, virus y hongos .

Aplicaciones Científicas De Investigación

LL-37 tiene una amplia gama de aplicaciones de investigación científica:

Medicina: LL-37 tiene posibles aplicaciones terapéuticas en el tratamiento de infecciones, cáncer y enfermedades inflamatorias. .

Industria: LL-37 se explora por su posible uso en el desarrollo de nuevos agentes antimicrobianos y biomateriales.

Mecanismo De Acción

LL-37 ejerce sus efectos a través de múltiples mecanismos:

Actividad antimicrobiana: LL-37 interrumpe las membranas microbianas formando poros, lo que lleva a la lisis celular. .

Inmunomodulación: LL-37 modula la respuesta inmune atrayendo células inmunitarias, como neutrófilos y monocitos, al sitio de la infección.

Cicatrización de heridas: LL-37 promueve la cicatrización de heridas al mejorar la migración y proliferación celular.

Análisis Bioquímico

Biochemical Properties

Cathelicidin peptides are dual-natured molecules called amphiphiles . They react to pathogens by disintegrating, damaging, or puncturing cell membranes . The human cathelicidin peptide LL-37 is chemotactic for neutrophils, monocytes, mast cells, and T cells; induces degranulation of mast cells; alters transcriptional responses in macrophages; stimulates wound vascularization and re-epithelialization of healing skin .

Cellular Effects

Cathelicidin has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The human cathelicidin peptide LL-37 is chemotactic for neutrophils, monocytes, mast cells, and T cells; induces degranulation of mast cells; alters transcriptional responses in macrophages .

Molecular Mechanism

The general rule of the mechanism triggering cathelicidin action, like that of other antimicrobial peptides, involves the disintegration (damaging and puncturing) of cell membranes of organisms toward which the peptide is active . Antimicrobial effects have been observed against fungal, bacterial, and viral pathogens .

Temporal Effects in Laboratory Settings

Cathelicidin is detected primarily as the uncleaved holoprotein hCAP-18 in many settings, for example, wound and blister fluids, phagocytic vacuoles, psoriatic skin, seminal plasma, and associates to plasma lipoproteins in the hCAP-18 form .

Dosage Effects in Animal Models

Cathelicidin derived from the sea snake Hydrophis cyanocinctus has shown potent inhibitory activity against ZIKA-virus infection in a pregnant mouse model .

Metabolic Pathways

Cathelicidin intervention can regulate various metabolic pathways such as α-linolenic acid, taurine and hypotaurine, sphingolipid, and arachidonic acid metabolism .

Transport and Distribution

Cathelicidin is synthesized at the same stage of myeloid cell maturation as lactoferrin, and is efficiently targeted to granules . It is mostly found in neutrophils, monocytes, mast cells, dendritic cells, and macrophages .

Subcellular Localization

Cathelicidin is found to colocalize and comobilize with lactoferrin, but not with gelatinase in subcellular fractions . It is stored in the secretory granules of neutrophils and macrophages and can be released following activation by leukocytes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

LL-37 puede sintetizarse mediante la síntesis de péptidos en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento. El proceso implica el uso de un aminoácido unido a una resina, que luego se acopla con el siguiente aminoácido en la secuencia utilizando reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) e hidroxi-benzotriazol (HOBt). El péptido se escinde luego de la resina y se purifica utilizando cromatografía líquida de alto rendimiento (HPLC) .

Métodos de producción industrial

La producción recombinante de LL-37 en Escherichia coli se ha explorado como una alternativa a los métodos sintéticos. Esto implica el uso de un sistema de expresión, como pUbEx100, para producir el péptido en altos rendimientos. El péptido recombinante se purifica luego y se repliega para lograr su forma activa .

Análisis De Reacciones Químicas

LL-37 se somete a diversas reacciones químicas, que incluyen:

Oxidación: LL-37 puede ser oxidado por especies reactivas del oxígeno, lo que puede afectar su actividad antimicrobiana.

Reducción: Las reacciones de reducción pueden restaurar la actividad de LL-37 oxidado.

Sustitución: Se pueden introducir sustituciones de aminoácidos para modificar las propiedades del péptido, como mejorar su estabilidad o actividad antimicrobiana

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el ditiotreitol (DTT). Los principales productos formados a partir de estas reacciones son versiones modificadas de LL-37 con actividades biológicas alteradas .

Comparación Con Compuestos Similares

LL-37 es único entre los péptidos antimicrobianos debido a su actividad de amplio espectro y sus propiedades inmunomoduladoras. Los compuestos similares incluyen:

Defensinas: Estas son otra clase de péptidos antimicrobianos con actividad de amplio espectro.

Histatinas: Estos péptidos se encuentran en la saliva y tienen propiedades antifúngicas.

Modulinas solubles en fenol (PSMs): Estos péptidos son producidos por Staphylococcus aureus y tienen actividad antimicrobiana.

La capacidad de LL-37 para modular la respuesta inmune y promover la cicatrización de heridas lo diferencia de otros péptidos antimicrobianos .

Propiedades

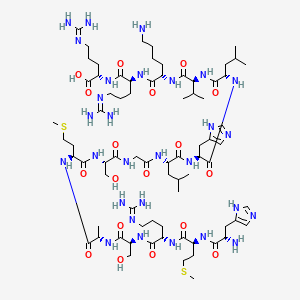

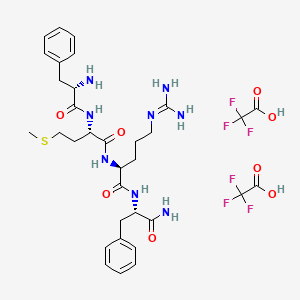

IUPAC Name |

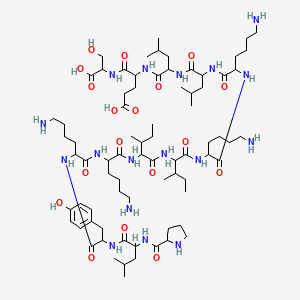

(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C205H340N60O53/c1-20-114(16)162(261-179(296)128(66-40-46-86-211)235-176(293)135(74-78-155(273)274)243-170(287)125(63-37-43-83-208)241-192(309)148(106-266)257-174(291)126(64-38-44-84-209)234-171(288)129(67-47-87-225-201(215)216)240-185(302)142(98-119-55-29-24-30-56-119)252-187(304)144(100-121-59-33-26-34-60-121)253-189(306)146(102-158(279)280)233-154(272)104-230-167(284)138(94-109(6)7)248-166(283)122(212)93-108(4)5)194(311)231-105-153(271)232-123(61-35-41-81-206)168(285)242-136(75-79-156(275)276)177(294)251-141(97-118-53-27-23-28-54-118)184(301)238-124(62-36-42-82-207)169(286)236-131(69-49-89-227-203(219)220)181(298)263-164(116(18)22-3)197(314)259-160(112(12)13)195(312)246-134(73-77-151(213)269)175(292)237-132(70-50-90-228-204(221)222)180(297)262-163(115(17)21-2)196(313)245-127(65-39-45-85-210)172(289)256-147(103-159(281)282)190(307)254-143(99-120-57-31-25-32-58-120)186(303)249-139(95-110(8)9)183(300)239-130(68-48-88-226-202(217)218)173(290)255-145(101-152(214)270)188(305)250-140(96-111(10)11)191(308)260-161(113(14)15)199(316)265-92-52-72-150(265)193(310)244-133(71-51-91-229-205(223)224)182(299)264-165(117(19)268)198(315)247-137(76-80-157(277)278)178(295)258-149(107-267)200(317)318/h23-34,53-60,108-117,122-150,160-165,266-268H,20-22,35-52,61-107,206-212H2,1-19H3,(H2,213,269)(H2,214,270)(H,230,284)(H,231,311)(H,232,271)(H,233,272)(H,234,288)(H,235,293)(H,236,286)(H,237,292)(H,238,301)(H,239,300)(H,240,302)(H,241,309)(H,242,285)(H,243,287)(H,244,310)(H,245,313)(H,246,312)(H,247,315)(H,248,283)(H,249,303)(H,250,305)(H,251,294)(H,252,304)(H,253,306)(H,254,307)(H,255,290)(H,256,289)(H,257,291)(H,258,295)(H,259,314)(H,260,308)(H,261,296)(H,262,297)(H,263,298)(H,264,299)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,317,318)(H4,215,216,225)(H4,217,218,226)(H4,219,220,227)(H4,221,222,228)(H4,223,224,229)/t114-,115-,116-,117+,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,160-,161-,162-,163-,164-,165-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIUWJQBRNEFGX-XAMSXPGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C205H340N60O53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4493 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How do cathelicidins interact with their targets to exert antimicrobial effects?

A1: Cathelicidins, like LL-37, primarily target bacterial membranes, causing disruption and lysis. [] This disruption is attributed to the amphipathic nature of cathelicidins, allowing them to interact with both hydrophilic and hydrophobic components of the membrane. [] Evidence suggests that cathelicidins can form toroidal pores in the bacterial membrane, compromising its integrity. []

Q2: Beyond antimicrobial activity, what other roles do cathelicidins play in the immune system?

A2: Cathelicidins exhibit immunomodulatory functions, influencing both innate and adaptive immune responses. [] They can modulate Toll-like receptor (TLR) activation, influencing cytokine release from immune cells like macrophages. [, ] For example, cathelicidin LL-37 has been shown to enhance phagocytosis of bacteria by macrophages through upregulation of Fcγ receptors. [] Additionally, cathelicidins can promote wound healing and angiogenesis. []

Q3: Can cathelicidins influence the inflammatory response?

A3: Yes, cathelicidins demonstrate a complex relationship with inflammation. While their antimicrobial activity is generally protective, they can exhibit both pro- and anti-inflammatory effects depending on the context. For instance, they can stimulate the release of pro-inflammatory cytokines from neutrophils in response to microbial stimuli. [] Conversely, cathelicidin LL-37 has been shown to reduce TxA-induced inflammation in a mouse model of Clostridium difficile colitis. []

Q4: What is the structure of cathelicidin?

A4: "Cathelicidin" refers to a family of peptides with a conserved cathelin-like domain and a variable cationic C-terminal antimicrobial domain. [] The only human cathelicidin is LL-37, a 37 amino acid peptide with an alpha-helical structure in its active form. [, , ]

Q5: Are the structures of cathelicidins from different species similar?

A5: While the cathelin-like domain is conserved, the antimicrobial domain of cathelicidins exhibits significant variation across species. [] This variation contributes to differences in their antimicrobial spectrum and potency. For example, researchers have identified novel cathelicidin structures in snakes, some of which show potent activity against antibiotic-resistant bacteria. []

Q6: How does the environment influence cathelicidin activity?

A6: The activity of cathelicidins can be influenced by factors like pH, salt concentration, and the presence of proteases. [, ] For example, the antimicrobial activity of some cathelicidins is reduced in the presence of serum or blood. []

Q7: Do cathelicidins possess catalytic properties?

A7: Cathelicidins are generally not considered catalytic enzymes. Their primary mode of action involves direct interaction with and disruption of bacterial membranes. []

Q8: Have computational methods been used to study cathelicidins?

A8: Yes, computational tools, including molecular modeling and bioinformatics, have been employed to study cathelicidins. These tools assist in predicting the structure and function of newly discovered cathelicidins, as well as in designing novel peptides with enhanced activity. [, ]

Q9: How does altering the structure of cathelicidins affect their activity?

A9: Modifications to the amino acid sequence of cathelicidins, such as changes in charge, hydrophobicity, and secondary structure, can significantly impact their antimicrobial activity, specificity, and stability. []

Q10: What strategies are being explored to enhance the stability and delivery of cathelicidins?

A10: Researchers are exploring various approaches to improve cathelicidin stability and delivery, including:

Q11: What evidence supports the antimicrobial activity of cathelicidins?

A11: Numerous in vitro studies have demonstrated the potent antimicrobial activity of cathelicidins against a broad range of bacteria, including drug-resistant strains. [, ] In vivo studies using animal models have also shown promising results, with cathelicidins demonstrating efficacy in treating infections. [, , , ]

Q12: Have cathelicidins been tested in clinical trials for infections?

A12: While preclinical studies are encouraging, clinical trials are needed to fully evaluate the safety and efficacy of cathelicidins as therapeutic agents in humans.

Q13: Do any known antibiotic resistance mechanisms confer cross-resistance to cathelicidins?

A13: Research suggests that certain antibiotic resistance mechanisms, such as efflux pumps, might not confer cross-resistance to cathelicidins. [] This finding highlights the potential of cathelicidins as alternatives to conventional antibiotics.

Q14: Are there any safety concerns associated with cathelicidins?

A14: While generally considered safe, high concentrations of cathelicidins can exhibit non-specific toxicity to mammalian cells. [] Further research is crucial to determine safe and effective doses for therapeutic applications.

Q15: What are the challenges associated with delivering cathelicidins to target sites?

A15: Delivering therapeutic peptides like cathelicidins presents challenges, including:

Q16: Can cathelicidins serve as biomarkers for disease?

A16: Yes, research suggests that cathelicidin levels can be altered in various disease states. For example, cathelicidin expression is increased in inflamed and non-inflamed mucosa of patients with ulcerative colitis but not in Crohn's disease. [] Additionally, cathelicidin levels in milk have been explored as a potential biomarker for mastitis in dairy cows. [, ]

Q17: Can cathelicidins themselves trigger an immune response?

A17: Cathelicidins can exhibit immunomodulatory effects, and in some cases, they have the potential to trigger an immune response. [] This immunogenicity is an important consideration for their therapeutic development.

Q18: What is the relationship between cathelicidin and vitamin D?

A18: Vitamin D plays a crucial role in regulating the expression of cathelicidin. [, , , ] Studies have shown that vitamin D3 can induce cathelicidin expression in various cell types, including keratinocytes, monocytes, and bladder epithelial cells. [, ] This link between vitamin D and cathelicidin highlights the importance of vitamin D status for maintaining innate immunity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612541.png)

![(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B612546.png)

![(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B612558.png)